
1-(2,4-Difluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Enhancing Electrochromic Properties
Researchers have explored the electrochromic properties of polymers and copolymers involving fluorophenyl groups, focusing on their potential for producing materials with versatile color changes and applications in electrochromic devices. For instance, a study detailed the synthesis and characterization of a copolymer derived from 1-(4-fluorophenyl)-related structures, demonstrating its utility in creating electrochromic devices with significant color contrast and rapid switching times, indicating potential for smart window technologies and display applications (Türkarslan et al., 2007).
Development of Bioisosteres
The exploration of fluorinated enamides, which can be considered bioisosteres for ureas, highlights the role of such compounds in medicinal chemistry. A particular focus has been on the chemoselective synthesis of these compounds, offering a novel route to structures potentially beneficial for developing new therapeutic agents with improved pharmacological profiles (Métayer et al., 2015).
Crystallographic Insights into Benzoylurea Pesticides
Detailed crystallographic studies on benzoylurea pesticides, which share structural motifs with the compound of interest, provide insights into the interaction patterns and molecular architectures that contribute to their insecticidal efficacy. These studies reveal how the arrangement of fluorophenyl groups influences the overall molecular structure and potential interactions with biological targets, informing the design of more effective pest control agents (Jeon et al., 2014).
Investigating Urea-Fluoride Interactions
Research on the interactions between urea derivatives and fluoride ions sheds light on the fundamental chemical behavior of these compounds, revealing mechanisms of proton transfer and complex formation. Such studies are crucial for understanding the reactivity and potential applications of urea-fluorinated compounds in various fields, including catalysis and materials science (Boiocchi et al., 2004).
Antipathogenic Activity of Thiourea Derivatives
The synthesis and evaluation of thiourea derivatives, which are structurally related to the compound , have demonstrated significant antipathogenic activities. Such studies are pivotal for the development of new antimicrobial agents capable of combating infections, especially those resistant to traditional antibiotics. The research highlights the importance of halogenated phenyl groups in enhancing the biological activity of these compounds (Limban et al., 2011).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-6-3-11(19)7-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRQTPMGRWUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450357.png)
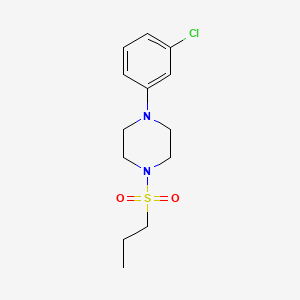

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)
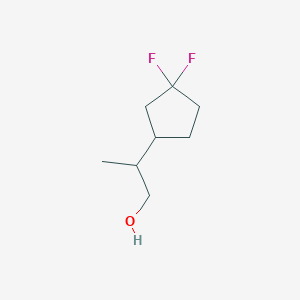
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)
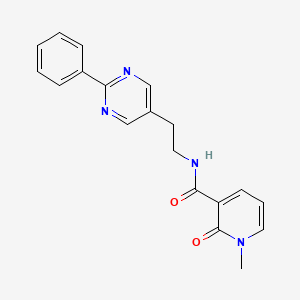
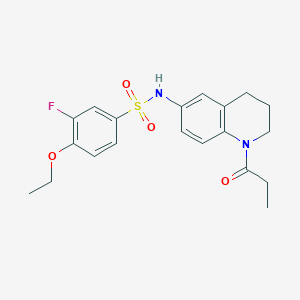
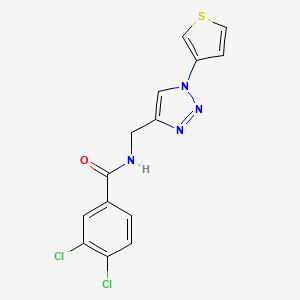


![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)
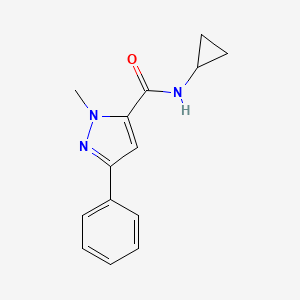
![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)